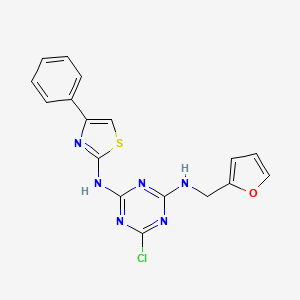![molecular formula C23H22N4 B11517371 1-phenyl-5-[(2E)-2-phenyl-2-(2-phenylhydrazinylidene)ethyl]-4,5-dihydro-1H-pyrazole](/img/structure/B11517371.png)
1-phenyl-5-[(2E)-2-phenyl-2-(2-phenylhydrazinylidene)ethyl]-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-PHENYL-5-[(2E)-2-PHENYL-2-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-4,5-DIHYDRO-1H-PYRAZOLE is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of 1-PHENYL-5-[(2E)-2-PHENYL-2-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-4,5-DIHYDRO-1H-PYRAZOLE typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-PHENYL-5-[(2E)-2-PHENYL-2-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-4,5-DIHYDRO-1H-PYRAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize reaction efficiency and yield .
Scientific Research Applications
1-PHENYL-5-[(2E)-2-PHENYL-2-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-4,5-DIHYDRO-1H-PYRAZOLE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and is used in studying reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-PHENYL-5-[(2E)-2-PHENYL-2-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-4,5-DIHYDRO-1H-PYRAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 1-PHENYL-5-[(2E)-2-PHENYL-2-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-4,5-DIHYDRO-1H-PYRAZOLE include:
(2E,3E)-3-(methoxyimino)-1-phenyl-2-(2-phenylhydrazin-1-ylidene)propan-1-one: This compound shares structural similarities but differs in its functional groups and reactivity.
(E)-1-Phenyl-2-({5-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]-2-thienyl}methylidene)hydrazine: Another structurally related compound with distinct chemical properties and applications.
The uniqueness of 1-PHENYL-5-[(2E)-2-PHENYL-2-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-4,5-DIHYDRO-1H-PYRAZOLE lies in its specific arrangement of phenyl and hydrazine groups, which confer unique reactivity and potential biological activities .
Properties
Molecular Formula |
C23H22N4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(E)-[1-phenyl-2-(2-phenyl-3,4-dihydropyrazol-3-yl)ethylidene]amino]aniline |
InChI |
InChI=1S/C23H22N4/c1-4-10-19(11-5-1)23(26-25-20-12-6-2-7-13-20)18-22-16-17-24-27(22)21-14-8-3-9-15-21/h1-15,17,22,25H,16,18H2/b26-23+ |
InChI Key |
FHOOQCMDWIVKCV-WNAAXNPUSA-N |
Isomeric SMILES |
C1C=NN(C1C/C(=N\NC2=CC=CC=C2)/C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1C=NN(C1CC(=NNC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetyl}hydrazinylidene)butanamide](/img/structure/B11517306.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11517312.png)
![ethyl 2-{[(2-thioxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B11517315.png)

![N,N'-(benzene-1,4-diylbis{[(1E)-3-oxoprop-1-ene-1,3-diyl]benzene-3,1-diyl})bis(2,2,2-trifluoroacetamide)](/img/structure/B11517330.png)
![5-{[2-(benzyloxy)-3,5-dichlorobenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11517337.png)
![[(Naphthalen-1-yl)carbamoyl]methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate](/img/structure/B11517342.png)
![3-chloro-N-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11517343.png)
![2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B11517351.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(2-methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine](/img/structure/B11517353.png)
![2-Chloro-N-{2-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-YL]ethyl}-4,5-difluorobenzamide](/img/structure/B11517358.png)
![1-[2-(4-Fluorophenyl)-4,5-bis(propylsulfonyl)-3-furyl]-3,5-dimethylpyridinium](/img/structure/B11517360.png)

![3-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11517383.png)
